molecular formula C26H26N2O2 B3851953 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3851953
M. Wt: 398.5 g/mol
InChI Key: JTOFJOOPUSRCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

Mechanism of Action

Harmine exerts its biological activities through various mechanisms of action. Harmine has been shown to inhibit the activity of several enzymes, including monoamine oxidase (MAO), cyclin-dependent kinase 1 (CDK1), and protein kinase C (PKC). Inhibition of these enzymes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Harmine has also been shown to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and xenobiotic metabolism.
Biochemical and Physiological Effects:
Harmine has been shown to have several biochemical and physiological effects. Harmine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Harmine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and metastasis of cancer cells. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments. Harmine is readily available and can be synthesized using various methods. Harmine is also relatively inexpensive compared to other anticancer drugs. However, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. Harmine has poor solubility in water, which can limit its bioavailability and effectiveness. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One future direction is the development of novel 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved solubility and bioavailability. Another future direction is the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other anticancer drugs to enhance its effectiveness. Furthermore, the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in animal models and clinical trials is needed to determine its safety and efficacy as a potential anticancer drug.

Scientific Research Applications

Harmine has been extensively studied for its various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. Harmine has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and liver cancer cells. Harmine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-29-26-15-20(11-12-25(26)30-18-19-7-3-2-4-8-19)16-28-14-13-22-21-9-5-6-10-23(21)27-24(22)17-28/h2-12,15,27H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFJOOPUSRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
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2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
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2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline

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